molecular formula C14H21BO3 B2719781 2-(4-Ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1147105-68-7

2-(4-Ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B2719781
M. Wt: 248.13
InChI Key: YEUFTLGWZJBVII-UHFFFAOYSA-N
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Description

This would include the IUPAC name, common names, and structural formula of the compound. It would also include its classification and the type of reactions it typically undergoes.



Synthesis Analysis

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Molecular Structure Analysis

This would involve the use of techniques such as X-ray crystallography or NMR spectroscopy to determine the 3D structure of the molecule.



Chemical Reactions Analysis

This would involve studying the compound’s reactivity and the types of chemical reactions it undergoes.



Physical And Chemical Properties Analysis

This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability.


Scientific Research Applications

Crystal Structure Analysis

2-(4-Ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, when reacted with o-aminophenol, forms a compound whose crystal structure was analyzed using single-crystal X-ray diffractometer data. This study revealed insights into the orthorhombic structure of the compound, highlighting the role of a tetracoordinated boron atom within the molecule (Seeger & Heller, 1985).

Synthesis of Serine Protease Inhibitors

The synthesis of derivatives of this compound, specifically 2-mercapto- and 2-piperazino-(methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes, was explored for their potential inhibitory activity against serine proteases like thrombin (Spencer et al., 2002).

Application in LCD Technology

Novel derivatives of 2-(4-Ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane were synthesized for potential applications in Liquid Crystal Display (LCD) technology. These derivatives, being boron-containing polyene systems, are also under investigation for their therapeutic potential in neurodegenerative diseases (Das et al., 2015).

Use in Organic Synthesis

The compound has been employed in the synthesis of various organometallic and organic molecules. For instance, its utilization in the preparation of ortho-modified phenylboronic acid derivatives and in the creation of bulky borane for hydroboration of alkenes showcases its versatility in organic synthesis (Coombs et al., 2006); (Fritschi et al., 2008).

Catalysis and Polymerization

This compound plays a significant role in catalysis and polymerization processes. For instance, its application in the Suzuki-Miyaura coupling polymerization for the synthesis of poly(3-hexylthiophene) with narrow molecular weight distribution and head-to-tail regioregularity demonstrates its importance in precision polymer synthesis (Yokozawa et al., 2011).

Development of Fluorescent Probes

Derivatives of 2-(4-Ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, such as a 4-substituted pyrene, have been synthesized for the detection of H2O2 in living cells. These compounds display selectivity and sensitivity, important for developing novel functional materials for biological applications (Nie et al., 2020).

Lipogenic Inhibitors for Therapeutic Applications

Synthesis of novel derivatives of this compound has led to the development of potential lipogenic inhibitors. These derivatives suppress lipogenic gene expression in mammalian hepatocytes and could serve as leads for lipid-lowering drugs (Das et al., 2011).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and environmental impact.


Future Directions

This would involve discussing potential future research directions, such as new synthetic methods, applications, or modifications of the compound.


properties

IUPAC Name

2-(4-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BO3/c1-6-16-12-9-7-11(8-10-12)15-17-13(2,3)14(4,5)18-15/h7-10H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEUFTLGWZJBVII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Citations

For This Compound
4
Citations
J Dong, H Guo, QS Hu - European Journal of Organic …, 2017 - Wiley Online Library
Room temperature Ni 0 /PCy 3 ‐catalyzed cross‐coupling reactions of aryl arenesulfonates with bis(pinacolato)diboron are described. The Ni 0 /PCy 3 catalysts, generated from Ni(COD…
J Dong - 2019 - academicworks.cuny.edu
Transition metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura cross-couplings, are among the most powerful transformations in organic synthesis. They have been …
Number of citations: 0 academicworks.cuny.edu
PV Ramachandran, HJ Hamann, S Mishra - ACS omega, 2022 - ACS Publications
A rapid synthesis of aminoboranes from amine-boranes utilizing an iodination/dehydroiodination sequence is described. Monomeric aminoboranes are generated exclusively from …
Number of citations: 9 pubs.acs.org
S Liu, C Huang, C Huang, Y Huang, Y Yu… - Journal of Enzyme …, 2023 - Taylor & Francis
Clinical treatment by FDA-approved ROS1/ALK inhibitor Crizotinib significantly improved the therapeutic outcomes. However, the emergence of drug resistance, especially driven by …
Number of citations: 5 www.tandfonline.com

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